molecular formula C32H30O4 B14236340 4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid CAS No. 498577-09-6

4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid

Cat. No.: B14236340
CAS No.: 498577-09-6
M. Wt: 478.6 g/mol
InChI Key: UNJWQNLLHHIVON-UHFFFAOYSA-N
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Description

4,4’-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid is a chemical compound known for its unique structural properties It consists of a central phenylene ring substituted with butyl groups and connected to two benzoic acid moieties via ethyne linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dibutyl-1,4-dibromobenzene and ethynylbenzoic acid.

    Coupling Reaction: A palladium-catalyzed Sonogashira coupling reaction is employed to link the ethynylbenzoic acid to the dibromobenzene derivative. This reaction is carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

    Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the ethyne linkages or the benzoic acid moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.

Mechanism of Action

The mechanism of action of 4,4’-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid is primarily related to its ability to interact with various molecular targets. The ethyne linkages and aromatic rings allow it to participate in π-π interactions and hydrogen bonding, which can influence its behavior in different environments. These interactions are crucial for its applications in materials science and organic electronics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,4’-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid lies in its butyl substitutions, which can influence its solubility, electronic properties, and reactivity compared to its analogs. These properties make it particularly valuable in specific applications where these characteristics are desired.

Properties

CAS No.

498577-09-6

Molecular Formula

C32H30O4

Molecular Weight

478.6 g/mol

IUPAC Name

4-[2-[2,5-dibutyl-4-[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid

InChI

InChI=1S/C32H30O4/c1-3-5-7-27-21-30(20-14-24-11-17-26(18-12-24)32(35)36)28(8-6-4-2)22-29(27)19-13-23-9-15-25(16-10-23)31(33)34/h9-12,15-18,21-22H,3-8H2,1-2H3,(H,33,34)(H,35,36)

InChI Key

UNJWQNLLHHIVON-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1C#CC2=CC=C(C=C2)C(=O)O)CCCC)C#CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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